molecular formula C11H13BrN2 B13703438 3-(7-Bromo-3-indolyl)-1-propanamine

3-(7-Bromo-3-indolyl)-1-propanamine

Cat. No.: B13703438
M. Wt: 253.14 g/mol
InChI Key: BXIVJYCYDMVSJU-UHFFFAOYSA-N
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Description

3-(7-Bromo-3-indolyl)-1-propanamine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. The presence of a bromine atom at the 7th position of the indole ring and a propanamine group attached to the 3rd position makes this compound unique and potentially useful in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Bromo-3-indolyl)-1-propanamine typically involves the bromination of an indole derivative followed by the introduction of a propanamine group. One common method involves the following steps:

    Bromination: The indole derivative is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature.

    Amination: The brominated indole is then reacted with a suitable amine, such as propanamine, under basic conditions. This step often requires a catalyst and is performed at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactions, which allow for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

3-(7-Bromo-3-indolyl)-1-propanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

3-(7-Bromo-3-indolyl)-1-propanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(7-Bromo-3-indolyl)-1-propanamine involves its interaction with specific molecular targets and pathways. The bromine atom and the indole ring play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(7-Bromo-3-indolyl)-2-oxoacetic Acid
  • 3-(7-Bromo-1H-indol-3-yl)propanoic Acid

Comparison

Compared to other similar compounds, 3-(7-Bromo-3-indolyl)-1-propanamine is unique due to the presence of the propanamine group, which can significantly influence its chemical reactivity and biological activity. The bromine atom at the 7th position also contributes to its distinct properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H13BrN2

Molecular Weight

253.14 g/mol

IUPAC Name

3-(7-bromo-1H-indol-3-yl)propan-1-amine

InChI

InChI=1S/C11H13BrN2/c12-10-5-1-4-9-8(3-2-6-13)7-14-11(9)10/h1,4-5,7,14H,2-3,6,13H2

InChI Key

BXIVJYCYDMVSJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC=C2CCCN

Origin of Product

United States

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